molecular formula C8H12O2 B1661957 4-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 4342-60-3

4-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B1661957
CAS RN: 4342-60-3
M. Wt: 140.18 g/mol
InChI Key: OYOQOLNBTPTFEM-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 g/mol . This compound is also known by other names such as 4-methylcyclohex-3-enecarboxylic acid and 4-METHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID .


Synthesis Analysis

The synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid can be achieved from Acrylic acid and Isoprene . Additionally, optically active 3-cyclohexene-1-carboxylic acid (CHCA) derivatives, which are important pharmaceutical intermediates, can be prepared from methyl 3-cyclohexene-1-carboxylate (CHCM) .


Molecular Structure Analysis

The InChI code for 4-Methylcyclohex-3-ene-1-carboxylic acid is 1S/C8H12O2/c1-6-2-4-7 (5-3-6)8 (9)10/h2,7H,3-5H2,1H3, (H,9,10) . The Canonical SMILES for this compound is CC1=CCC (CC1)C (=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 140.083729621 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Safety And Hazards

The safety information for 4-Methylcyclohex-3-ene-1-carboxylic acid indicates that it has the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQOLNBTPTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohex-3-ene-1-carboxylic acid

CAS RN

4342-60-3
Record name 3-Cyclohexene-1-carboxylic acid, 4-methyl-
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Record name 4342-60-3
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Record name 4-Methyl-3-cyclohexene-1-carboxylic Acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylcyclohex-3-enecarbonyl chloride (2 ml) in a mixture of methanol (20 ml) and tetrahydrofuran (20 ml) was added aqueous sodium hydroxide (4N, 20 ml). The resultant mixture was stirred at ambient temperature for 1 hour, and evaporated. The residue was taken up into a mixture of water and ethyl acetate and adjusted pH to around 1. The organic layer was separated, washed with brine, dried over magnesium sulfate, and evaporated under reduced pressure to give 4-methylcyclohex-3-enecarboxylic acid, which was used without further purification.
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2 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
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100 g
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methyl ester
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154 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylcyclohex-3-ene-1-carboxylic acid
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